Product packaging for (7-Nitro-1,2-benzothiazol-3-yl)urea(Cat. No.:CAS No. 105734-72-3)

(7-Nitro-1,2-benzothiazol-3-yl)urea

Cat. No.: B14318201
CAS No.: 105734-72-3
M. Wt: 238.23 g/mol
InChI Key: LRGQQFZHFNYMLA-UHFFFAOYSA-N
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Description

(7-Nitro-1,2-benzothiazol-3-yl)urea is a benzothiazole-based compound with the molecular formula C10H10N4O3S . This chemical belongs to the class of 2-ureabenzothiazoles (UBTs), which are recognized in medicinal chemistry as privileged scaffolds with a broad spectrum of biological activities . The structure combines a benzothiazole heterocycle, a nitro electron-withdrawing group, and a urea linker, a functional group known for its excellent hydrogen-bonding capability that facilitates interactions with diverse biological targets . This makes the compound a valuable intermediate and pharmacophore in the design and synthesis of novel bioactive molecules. UBT derivatives, such as the well-known drug Frentizole, have demonstrated significant therapeutic value, including applications as immunosuppressive agents and in the treatment of rheumatoid arthritis and systemic lupus erythematosus . More recently, benzothiazolyl ureas have been investigated as promising low micromolar inhibitors of the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme, a multifunctional protein implicated in the pathogenesis of Alzheimer's disease . The uncompetitive inhibition mechanism exhibited by these compounds makes them particularly interesting candidates for further development in neurodegenerative disease research . The inherent properties of the urea and benzothiazole moieties also support research in other areas, including anticancer and antimicrobial studies, given the documented activities of analogous compounds . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for in-vitro use and is not classified as a drug, cosmetic, or medicinal product. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4O3S B14318201 (7-Nitro-1,2-benzothiazol-3-yl)urea CAS No. 105734-72-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105734-72-3

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

IUPAC Name

(7-nitro-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C8H6N4O3S/c9-8(13)10-7-4-2-1-3-5(12(14)15)6(4)16-11-7/h1-3H,(H3,9,10,11,13)

InChI Key

LRGQQFZHFNYMLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2NC(=O)N

Origin of Product

United States

Computational and Theoretical Investigations of 7 Nitro 1,2 Benzothiazol 3 Yl Urea and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications in Benzothiazole (B30560) Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For benzothiazole derivatives, DFT calculations, often using the B3LYP method with various basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. researchgate.netresearchgate.net These calculations can determine the effects of different substituents on the benzothiazole core. For instance, the introduction of electron-withdrawing groups like -NO2 or electron-donating groups can significantly alter the electronic properties and reactivity of the molecule. researchgate.net

Studies on related benzothiazole systems have shown that the presence of a nitro group, as in (7-Nitro-1,2-benzothiazol-3-yl)urea, is expected to influence the electron density distribution across the molecule significantly. researchgate.net DFT calculations help in understanding these intramolecular charge transfer interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity. researchgate.net

For benzothiazole derivatives, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. In this compound, the nitro group, being strongly electron-withdrawing, is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the charge transfer possibilities within the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. ajchem-a.com

Table 1: Representative Frontier Molecular Orbital Energies for Benzothiazole Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzothiazole (unsubstituted)-6.5-1.25.3
6-Nitro-1,3-benzothiazole derivativeNot specifiedNot specifiedLowered due to nitro group
2-Bromo-5-nitrothiazoleNot specifiedNot specifiedCalculated via DFT

Note: Specific values for this compound are not publicly available and would require dedicated computational studies. The data presented is illustrative for related structures.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand like this compound might interact with a biological target, such as an enzyme or receptor.

For benzothiazole-urea derivatives, docking studies have been performed to investigate their binding modes with various enzymes. For example, some benzothiazole derivatives have been docked into the active sites of enzymes like DNA gyrase and dihydrofolate reductase to explore their antibacterial potential. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding energy, calculated during docking, provides an estimate of the binding affinity. nih.gov

Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the target protein.

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. For flexible molecules like this compound, which has rotatable bonds in the urea (B33335) linker, multiple low-energy conformations can exist.

Computational methods can be used to generate potential energy surfaces and identify the most stable conformers. For example, studies on N,N'-diphenylureas have shown that they generally adopt a trans,trans conformation. nih.gov The introduction of substituents can influence these conformational preferences. nih.gov In the case of this compound, the nitro group and the urea moiety will likely have preferred orientations to minimize steric hindrance and maximize favorable electronic interactions. The energetic profile, detailing the relative energies of different conformations, is crucial for understanding which shapes the molecule is likely to adopt in a biological environment.

In Silico Pharmacokinetic Modeling and Druggability Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a vital part of the early drug discovery process. These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before extensive experimental work is undertaken.

For benzothiazole derivatives, various in silico tools can be used to predict properties like oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.netresearchgate.net Lipinski's "Rule of Five" is a commonly used guideline to assess the druggability of a compound based on its physicochemical properties (molecular weight, lipophilicity, number of hydrogen bond donors and acceptors). nih.govresearchgate.net Many synthesized benzothiazole derivatives have been shown to comply with this rule, suggesting good potential for oral bioavailability. nih.govresearchgate.net

The high lipophilicity of some benzothiazole-containing drugs can be a disadvantage, potentially leading to rapid metabolism and poor solubility. nih.gov Computational tools can predict parameters like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, to guide the design of derivatives with improved pharmacokinetic profiles. nih.gov

Table 2: Predicted ADME Properties for a Representative Benzothiazole-Urea Derivative

PropertyPredicted Value/ComplianceSignificance
Molecular Weight< 500 g/mol Compliance with Lipinski's Rule
logP< 5Compliance with Lipinski's Rule
H-bond Donors< 5Compliance with Lipinski's Rule
H-bond Acceptors< 10Compliance with Lipinski's Rule
Oral Absorption> 70%Good potential for oral administration

Note: This table represents typical predicted values for drug-like benzothiazole derivatives and is for illustrative purposes.

In Vitro Biological Activity Spectrum and Molecular Mechanisms of Action of 7 Nitro 1,2 Benzothiazol 3 Yl Urea Analogs

Antimicrobial Activities: Unraveling Mechanistic Pathways

Analogs of (7-Nitro-1,2-benzothiazol-3-yl)urea have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. The following sections detail the specific activities and the current understanding of their inhibitory mechanisms.

Antibacterial Efficacy and Cellular Inhibition Mechanisms

Benzothiazole-containing diarylurea analogs have shown potent antibacterial activity, particularly against Gram-positive bacteria. mdpi.com In a study focused on analogs of triclocarban (B27905), compounds bearing a benzothiazole (B30560) nucleus were synthesized and evaluated for their antimicrobial properties. mdpi.com Notably, certain diarylurea analogs demonstrated higher activity against Staphylococcus aureus than triclocarban itself, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL compared to 16 µg/mL for triclocarban. mdpi.com Another analog exhibited significantly greater potency against Enterococcus faecalis, a bacterium known for causing nosocomial infections. mdpi.com The proposed mechanism for these diarylureas involves the perturbation of microbial fatty acid synthesis and cell membrane formation. mdpi.com

Furthermore, N-(1,2-benzisothiazol-3-yl)amidines, which share a core structural motif, have been shown to be effective against bacteria. nih.gov The introduction of unsaturated alkylic chains in these amidine derivatives was found to enhance their antimicrobial activity. nih.gov

Antifungal Activities and Putative Cellular Targets

The antifungal potential of benzothiazole derivatives has been well-documented. nih.govmdpi.com Specifically, N-(1,2-benzisothiazol-3-yl)amidines have demonstrated efficacy against various fungi. nih.gov Among these, a propenyl derivative was identified as the most potent, exhibiting MICs of 25 µg/mL against molds and a more potent range of 3-12 µg/ml against yeasts. nih.gov This suggests that, similar to their antibacterial action, the presence of an unsaturated moiety is a key determinant for enhanced antifungal activity in this class of compounds. nih.gov

Anti-tubercular Mechanisms

The fight against tuberculosis has also benefited from the exploration of urea (B33335) derivatives. While direct studies on this compound were not prevalent in the provided search results, research on related urea-based compounds offers valuable insights. For instance, the discovery of an adamantyl urea hit compound led to the synthesis of an optimization library with potent activity against Mycobacterium tuberculosis. nih.gov The mechanism of action for these optimized inhibitors is suggested to be the inhibition of multiple epoxide hydrolase enzymes, such as EphB and EphE, which are crucial for the bacterium. nih.gov Another class of potent anti-tubercular agents, 8-nitrobenzothiazinones (BTZs), which are structurally related, have been developed. researchgate.net These compounds are currently under investigation in clinical trials and their development highlights the potential of nitro-containing heterocyclic systems in anti-tuberculosis therapy. researchgate.net

Anticancer Potential: Cellular and Molecular Interactions

In addition to their antimicrobial properties, this compound analogs have emerged as promising candidates in oncology research. Their anticancer effects are mediated through various cellular and molecular pathways, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Inhibition of Cancer Cell Proliferation and Induction of Apoptotic Pathways

Benzothiazole derivatives have been shown to possess significant antitumor activity against a wide range of cancer cell lines. nih.gov For example, a urea benzothiazole derivative exhibited an average GI50 value of 0.38 µM across 60 cancer cell lines. nih.gov The pro-apoptotic effect of thiourea (B124793) derivatives, which are structurally similar to their urea counterparts, has been demonstrated by a significant increase in caspase-3/caspase-7 activation in cancer cells. researchgate.net These derivatives can also induce cell cycle arrest in the sub-G1 and/or G0/G1 phases. researchgate.net

A notable example is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a 7-nitro-2,1,3-benzoxadiazole derivative, which triggers apoptosis in several human tumor cell lines at submicromolar concentrations. nih.gov This is achieved through the dissociation of the JNK•GSTP1-1 complex. nih.gov NBDHEX has also been shown to inhibit the proliferation and induce apoptosis in endometriosis, a condition with cancer-like properties, by regulating Glutathione (B108866) S-Transferase Mu class 4 (GSTM4). nih.gov

Enzyme Inhibition Profiles (e.g., PI3K, VEGFR-2, Histone Deacetylase, Topoisomerase)

The anticancer activity of this compound analogs is often linked to their ability to inhibit critical enzymes that regulate cell growth, survival, and proliferation.

PI3K Inhibition: Certain urea benzothiazole derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K). nih.gov For instance, 1-(2-dialkyl-aminoethyl)-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-UBTs have been suggested as potent PI3K inhibitors and anticancer agents. nih.gov

Topoisomerase Inhibition: Some compounds within this broader chemical class act as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II). medchemexpress.com These inhibitors can intercalate into DNA, alter its topology, and cause DNA damage, ultimately leading to the inhibition of cancer cell proliferation, invasion, and migration. medchemexpress.com The inhibitory action is often mediated through the PI3K/Akt/mTOR signaling pathway. medchemexpress.com

Glutathione S-Transferase (GST) Inhibition: As mentioned previously, NBDHEX, a 7-nitro-2,1,3-benzoxadiazole derivative, acts as a suicide inhibitor for GSTs. nih.gov It binds to the active site and is conjugated with glutathione, forming a stable complex that inhibits the enzyme's function. nih.gov This inhibition is a key mechanism behind its pro-apoptotic effects. nih.gov

DNA Interaction and G-Quadruplex Stabilization

The interaction of small molecules with DNA, particularly non-canonical structures like G-quadruplexes, presents a promising avenue for therapeutic intervention, especially in cancer. G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of oncogenes. nih.govmdpi.com The stabilization of these structures by small molecule ligands can inhibit the activity of telomerase and downregulate the expression of oncogenes, thereby impeding cancer cell proliferation. researchgate.netrsc.org

Benzothiazole derivatives have emerged as a significant class of G-quadruplex stabilizing agents. researchgate.netrsc.org For instance, certain benzothiazole hydrazones of furylbenzamides have demonstrated preferential stabilization of promoter G-quadruplexes, such as c-MYC and c-KIT1, which have parallel topologies, over telomeric and duplex DNAs. rsc.org This selective stabilization is a crucial aspect in the design of targeted anticancer drugs. The binding of these ligands to the G-quadruplex structure is often characterized by a significant increase in the melting temperature (Tm) of the G-quadruplex. For example, specific benzothiazole hydrazones have been shown to increase the Tm of c-MYC and c-KIT1 quadruplexes by 10–15 °C. rsc.org

The mechanism of interaction often involves the stacking of the ligand with the guanine (B1146940) bases of the G-quadruplex. researchgate.net This interaction can be studied using various biophysical techniques, including Circular Dichroism (CD) spectroscopy, Fluorescence Resonance Energy Transfer (FRET) melting assays, and molecular modeling. mdpi.comrsc.org Job plot experiments and docking studies have indicated that ligands like Thioflavin T (ThT), a benzothiazole dye, can form both 1:1 and 2:1 ligand-to-quadruplex complexes, further stabilizing the structure. researchgate.net The stabilization is driven by favorable stacking and electrostatic interactions between the ligand and the G-quadruplex. rsc.org

While the focus has been on benzothiazole derivatives, the urea moiety also plays a role in modulating the stability of G-quadruplexes. Urea is generally considered a destabilizing agent for nucleic acid structures; however, its effect can be influenced by factors such as salt concentration. nih.gov The incorporation of a urea linker in benzothiazole-based compounds can influence their binding affinity and selectivity towards different G-quadruplex topologies.

Interactive Table: G-Quadruplex Stabilization by Benzothiazole Analogs

Compound Class Target G-Quadruplex Stabilization Effect (ΔTm) Key Findings
Benzothiazole Hydrazones c-MYC, c-KIT1 10-15 °C Preferential stabilization of parallel promoter quadruplexes. rsc.org
Thioflavin T (ThT) c-Myc Up to 7.4 °C Forms 1:1 and 2:1 ligand-to-quadruplex complexes. researchgate.net

Modulation of Protein Aggregation in Neurodegenerative Contexts (Based on Analogs)

The aggregation of specific proteins, such as alpha-synuclein (B15492655) (α-syn) and tau, is a central pathological hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. nih.govresearchgate.net Consequently, the inhibition of this protein aggregation process is a major therapeutic strategy. Analogs of this compound, particularly those based on the benzothiazole scaffold, have shown significant promise in this area.

The misfolding and aggregation of α-syn into oligomers and fibrils are critical events in the pathogenesis of Parkinson's disease. nih.gov Several studies have demonstrated the potent inhibitory effects of benzothiazole derivatives on α-syn aggregation. nih.govacs.org For example, certain polyphenol hybrids with a 2-conjugated benzothiazole have been shown to inhibit α-syn aggregation with IC50 values in the low micromolar range. nih.gov These compounds not only prevent the formation of new fibrils but can also disaggregate pre-existing α-syn oligomers and fibers. nih.gov

The mechanism of inhibition often involves the binding of the small molecule to monomeric or oligomeric forms of α-syn, thereby stabilizing them in a non-toxic, aggregation-incompetent state. nih.gov Biophysical techniques such as Thioflavin T (ThT) fluorescence assays, which detect the formation of amyloid fibrils, and Photo-induced Cross-linking of Unmodified Proteins (PICUP) assays, which are used to study early-stage oligomerization, are instrumental in evaluating the efficacy of these inhibitors. acs.orgnih.gov Transmission electron microscopy (TEM) further confirms the reduction in fibril formation in the presence of these compounds. nih.gov

Notably, the introduction of a urea linker into the benzothiazole scaffold has been explored to enhance anti-aggregation activity. nih.gov Studies on diaryl derivatives of urea have identified compounds that effectively impede both the early and late stages of α-syn aggregation. researchgate.net

The hyperphosphorylation and subsequent aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs) is a defining feature of Alzheimer's disease and other tauopathies. researchgate.netusf.edu Benzothiazole-based compounds have also demonstrated efficacy in modulating tau aggregation. nih.govusf.edu

Some benzothiazole and indole (B1671886) derivatives, particularly those incorporating a urea linker, have been identified as dual inhibitors of both tau and α-syn aggregation. nih.gov For instance, compounds have been designed by hybridizing the pharmacophoric features of known tau and α-syn aggregation inhibitors. nih.gov These novel molecules have shown significant reductions in ThT fluorescence, indicating a potent inhibition of fibril formation for both proteins. nih.gov

The mechanism of action for these inhibitors can involve the direct binding to tau, preventing its self-assembly into paired helical filaments. usf.edu Additionally, some benzothiazole analogs act as inhibitors of Hsp70, a chaperone protein that is involved in the clearance and aggregation of tau. usf.edu By inhibiting Hsp70, these compounds can lead to a reduction in the accumulation of total, aggregated, and phosphorylated tau in cellular models. usf.edu

Interactive Table: Inhibition of Protein Aggregation by Benzothiazole Analogs

Compound Class Target Protein Assay Key Findings
Polyphenol-Benzothiazole Hybrids Alpha-Synuclein ThT Assay, TEM Inhibition of aggregation and disaggregation of preformed fibrils. nih.gov
Benzothiazole and Indole Derivatives with Urea Linker Alpha-Synuclein, Tau ThT Assay Dual inhibition of α-syn and tau fibril formation. nih.gov
Diaryl Derivatives of Urea Alpha-Synuclein ThT Assay, PICUP Impediment of both early and late-stage α-syn aggregation. researchgate.net

Other Noteworthy Biological Activities and Their Underlying Mechanisms (e.g., anti-inflammatory, antiviral)

Beyond their effects on DNA and protein aggregation, analogs of this compound have been investigated for a range of other biological activities, including anti-inflammatory and antimicrobial properties.

The benzothiazole nucleus is a versatile scaffold that has been incorporated into molecules with diverse pharmacological profiles. For instance, Frentizole (B1674154), a urea-containing benzothiazole derivative, has been used in the treatment of autoimmune disorders like rheumatoid arthritis, highlighting the anti-inflammatory potential of this class of compounds. nih.gov The anti-inflammatory and other biological activities are often attributed to the ability of these compounds to interact with specific enzymes or signaling pathways. For example, some 2-(thio)ureabenzothiazoles have been shown to inhibit glycogen (B147801) synthase kinase-3 (GSK-3) activity, a kinase involved in various cellular processes, including inflammation. nih.gov

In the context of antimicrobial activity, various 2,1-benzisothiazole derivatives have been evaluated. While many show low activity against bacteria and fungi, specific substitutions can enhance their potency. nih.gov For instance, the presence of a nitro group on the benzisothiazole ring has been associated with genotoxic properties in some assays, which could contribute to antimicrobial effects but also raises safety considerations. nih.gov

Furthermore, derivatives of 7-nitro-2,1,3-benzoxadiazole, a structurally related class of compounds, have been identified as suicide inhibitors of glutathione S-transferases (GSTs). nih.gov GSTs are enzymes involved in detoxification and are often overexpressed in cancer cells, contributing to drug resistance. The inhibition of GSTs by these compounds can lead to the accumulation of toxic substances within cancer cells, ultimately triggering apoptosis. The mechanism involves the formation of a stable complex between the inhibitor and the enzyme, effectively inactivating it. nih.gov This highlights another potential therapeutic application for nitro-substituted benzazole derivatives.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For (7-Nitro-1,2-benzothiazol-3-yl)urea, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the benzothiazole (B30560) ring would appear as a distinct set of signals, with their chemical shifts and coupling patterns dictated by the position of the nitro group. The protons of the urea (B33335) moiety would also give characteristic signals.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state.

While specific data for the 7-nitro isomer is scarce, spectral data for the related compound, N-(5-Nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide , illustrates the type of information that would be obtained. acs.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Related Benzothiazole Derivative

Compound ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) ¹³C NMR (DMSO-d₆, 126 MHz) δ (ppm)

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the urea group, the C=O stretching of the urea, and the symmetric and asymmetric stretching of the nitro (NO₂) group. The aromatic C-H and C=C stretching vibrations of the benzothiazole ring would also be present.

Representative IR data for a related compound, N-(5-Nitro-1,2-benzothiazol-3-yl)-2-(thiophen-2-yl)acetamide , shows characteristic peaks that would be analogous to those expected for the title compound. nih.gov

Table 2: Representative IR Spectral Data for a Related Benzothiazole Derivative

Compound IR (solid) ν (cm⁻¹)

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, which is crucial for confirming its molecular formula. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum would offer further structural clues, corresponding to the loss of specific functional groups like the urea or nitro moieties. For instance, high-resolution mass spectrometry analyses are routinely conducted for the characterization of novel benzothiazole derivatives. nih.gov

Chromatographic Separation and Purification Methods for Compound Isolation

The synthesis of this compound would likely result in a mixture containing the desired product, unreacted starting materials, and by-products. Chromatographic techniques are essential for the isolation and purification of the target compound.

Thin-Layer Chromatography (TLC) TLC is a rapid and effective method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. acs.org For the purification of this compound, a variety of solvent systems, typically mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be tested to achieve good separation of the product from impurities. acs.org

Column Chromatography Column chromatography is the standard method for purifying compounds on a larger scale. The crude reaction mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system determined by TLC. acs.org Fractions are collected and analyzed by TLC to identify those containing the pure product. For many benzothiazole derivatives, purification by column chromatography using a hexane/ethyl acetate gradient is a common and effective procedure. acs.orgnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, obtaining single crystals suitable for X-ray diffraction would provide an unambiguous confirmation of its structure. The analysis would reveal the planarity of the benzothiazole ring system and the conformation of the urea substituent. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the urea N-H groups and the nitro group, which dictate the packing of the molecules in the crystal lattice.

While the crystal structure of this compound is not reported, the structure of a related compound, 7-Nitro-2-phenylimidazo[2,1-b] acs.orgresearchgate.netbenzothiazole , has been determined by X-ray diffraction. researchgate.net This study demonstrates that the imidazo[2,1-b] acs.orgresearchgate.netbenzothiazole tricycle is essentially planar, with the nitro-group being slightly twisted from the mean plane of the tricycle. researchgate.net Such an analysis for the title compound would provide invaluable insight into its solid-state conformation.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-(5-Nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide
N-(5-Nitro-1,2-benzothiazol-3-yl)-2-(thiophen-2-yl)acetamide

Future Research Directions and Preclinical Development Prospects

Rational Design and Optimization of Novel (7-Nitro-1,2-benzothiazol-3-yl)urea Architectures

The rational design of new derivatives based on the this compound scaffold represents a promising avenue for drug discovery. The core structure, featuring a benzothiazole (B30560) ring linked to a urea (B33335) moiety, is a privileged scaffold in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets. nih.gov The future design of novel architectures could draw inspiration from the extensive research on related benzothiazole ureas. mdpi.comderpharmachemica.com

Key strategies for optimization could involve:

Modification of the Urea Moiety: Alterations to the terminal nitrogen of the urea group can significantly influence activity. Structure-activity relationship (SAR) studies on other benzothiazole ureas have shown that substituting this position with various alkyl or aryl groups can modulate potency and selectivity. mdpi.com For instance, the introduction of different substituents could enhance binding affinity to target proteins or improve pharmacokinetic properties.

Substitution on the Benzene (B151609) Ring: While the 7-position is defined by the nitro group, other positions on the benzene ring could be functionalized. The addition of electron-donating or electron-withdrawing groups could alter the electronic properties of the entire molecule, potentially impacting its biological activity. derpharmachemica.com

Isosteric Replacement: Replacing the urea linker with bioisosteres such as thiourea (B124793) or guanidine (B92328) could lead to compounds with different biological activities or improved metabolic stability. mdpi.com

A systematic approach, creating a library of analogs with variations at these key positions, would be essential to elucidate the SAR for this specific scaffold.

Exploration of Novel Biological Targets and Signaling Pathways

While the specific biological targets of this compound are yet to be identified, the broader class of benzothiazole derivatives has been shown to interact with a range of enzymes and signaling pathways implicated in various diseases. nih.gov This provides a logical starting point for investigating the potential therapeutic applications of the 7-nitro isomer.

Potential biological targets for investigation include:

Kinases: Many urea-based compounds are potent kinase inhibitors. frontiersin.org For example, certain benzothiazole amide and urea derivatives have been evaluated as Raf-1 kinase inhibitors. nih.gov Given the role of kinases in cancer and inflammatory diseases, screening this compound and its derivatives against a panel of kinases could uncover novel therapeutic leads.

Bacterial Enzymes: Substituted benzothiazole ethyl ureas have been identified as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, making them promising antibacterial candidates. nih.govnih.gov The 7-nitro derivative could be explored for its potential to combat bacterial infections, including resistant strains.

Enzymes Involved in Neurodegeneration: Benzothiazolyl ureas have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. benthamscience.com

Glutathione (B108866) S-Transferases (GSTs): Structurally related 7-nitro-2,1,3-benzoxadiazole derivatives have been designed as suicide inhibitors of GSTs, enzymes often overexpressed in cancer cells. nih.gov This suggests that the 7-nitrobenzothiazole scaffold might also target this enzyme family.

The table below summarizes the biological targets identified for structurally related benzothiazole compounds, suggesting potential areas of investigation for this compound.

Compound ClassBiological TargetTherapeutic Area
Benzothiazole Amides/UreasRaf-1 KinaseCancer
Benzothiazole Ethyl UreasBacterial Type II TopoisomerasesInfectious Diseases
Benzothiazolyl Ureas17β-HSD10Neurodegenerative Diseases
7-Nitro-2,1,3-benzoxadiazolesGlutathione S-TransferasesCancer

Development of Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

To understand the mechanism of action of this compound and its future derivatives, the use of advanced in vitro and ex vivo models will be crucial.

In Vitro Models:

Cell-Based Assays: A primary step would involve screening the compound against a panel of human cancer cell lines to assess its antiproliferative activity. nih.gov Cell lines from various cancer types, such as breast, lung, and colon, would provide a broad spectrum of its potential anticancer effects.

Enzyme Inhibition Assays: Once a potential biological target is hypothesized or identified, specific enzyme inhibition assays can be employed to quantify the compound's potency (e.g., IC50 values). nih.govnih.gov

Reporter Gene Assays: To study the effect on specific signaling pathways, reporter gene assays can be utilized. These assays can measure the transcriptional activity of key proteins in a pathway.

Ex Vivo Models:

Patient-Derived Tissues: Using fresh tumor biopsies from patients, the efficacy of the compound can be tested in a more clinically relevant setting.

3D Organoid Cultures: Cancer organoids, which are three-dimensional cell cultures that mimic the in vivo architecture and heterogeneity of tumors, offer a more sophisticated model for preclinical testing than traditional 2D cell cultures.

These model systems will be instrumental in elucidating the molecular mechanisms underlying the biological activities of novel this compound derivatives and in selecting the most promising candidates for further development.

Potential as Lead Compounds for Further Academic Investigation in Drug Discovery Pipelines

Although direct evidence is scarce, the this compound scaffold holds considerable potential as a starting point for academic drug discovery programs. The benzothiazole nucleus is a well-established pharmacophore found in numerous biologically active compounds. mdpi.com The addition of a urea moiety provides a versatile handle for chemical modification, allowing for the fine-tuning of its pharmacological properties. mdpi.com

The presence of the nitro group at the 7-position is particularly intriguing from a medicinal chemistry perspective. The position and nature of substituents on the benzothiazole ring are known to significantly influence biological activity. mdpi.com For example, 6-nitrobenzothiazole (B29876) derivatives have been explored for their anticancer properties. nih.gov The 7-nitro isomer, therefore, represents an underexplored chemical space that could yield compounds with novel or improved activities.

Academic research groups could focus on:

Synthesis of a Focused Library: The synthesis and biological screening of a small, focused library of this compound analogs would be a critical first step.

Hit-to-Lead Optimization: Promising initial "hits" from this screen could then be subjected to hit-to-lead optimization, a process involving iterative chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties.

Computational Modeling: Molecular docking and other computational techniques could be employed to predict the binding modes of these compounds to potential biological targets, thereby guiding the rational design of more potent inhibitors. nih.gov

The exploration of this compound and its derivatives in academic settings could pave the way for the development of new therapeutic agents for a variety of diseases.

Q & A

Q. What are the optimal synthetic routes for (7-Nitro-1,2-benzothiazol-3-yl)urea, and how can purity be maximized?

Methodological Answer : The synthesis typically involves coupling nitro-substituted benzothiazole precursors with urea derivatives. A reflux method using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours is common . Critical steps include:

  • Precursor preparation : Ensuring nitro-group stability during benzothiazole ring formation (e.g., via condensation of 3-amino-4-hydroxybenzoate derivatives with aryl acids under acidic conditions) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Purity >95% can be confirmed via HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm the urea moiety (–NH–CO–NH–) and nitro-group position. For example, the urea protons appear as broad singlets at δ 6.5–7.5 ppm, while nitro groups deshield adjacent protons .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products.
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer :

  • Light sensitivity : Store in amber vials at –20°C to prevent nitro-group photoreduction.
  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (typically >150°C).
  • Solution stability : Monitor pH-dependent degradation in aqueous buffers (e.g., rapid hydrolysis at pH >8.0) via UV-Vis spectroscopy .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer :

  • In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease panels) due to the urea moiety’s hydrogen-bonding capacity. Use IC₅₀ determination with dose-response curves (1 nM–100 µM range) .
  • Cellular models : Test cytotoxicity in HEK-293 or SH-SY5Y cells (MTT assay) to establish safe concentrations for further mechanistic studies .

Advanced Research Questions

Q. How does this compound modulate protein aggregation, and what experimental approaches validate this?

Methodological Answer :

  • Aggregation assays : Use Thioflavin-T fluorescence to monitor amyloid-beta (Aβ) or alpha-synuclein aggregation kinetics. Pre-incubate the compound (10–50 µM) with monomeric proteins and track fibril formation over 24–72 hours .
  • Structural insights : Employ TEM or AFM to visualize fibril morphology changes. For example, reduced fibril density or shorter fibril lengths indicate inhibitory activity .
  • Computational docking : Predict binding sites using Schrödinger Suite or AutoDock Vina. Focus on nitro-group interactions with hydrophobic protein pockets .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer :

  • Source evaluation : Cross-reference experimental conditions (e.g., buffer composition, cell lines) from conflicting studies. For instance, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
  • Dose-response replication : Repeat assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) to isolate compound-specific effects .
  • Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer :

  • Lipophilicity adjustment : Introduce solubilizing groups (e.g., PEG chains) to improve LogP. Measure partition coefficients via shake-flask (octanol/water) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS. Half-life <30 minutes warrants prodrug derivatization .
  • Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS bioavailability .

Q. How can in silico predictions of aggregation propensity be reconciled with experimental data?

Methodological Answer :

  • Algorithm selection : Compare predictions from tools like AGGRESCAN, TANGO, and PASTA. Consensus scores improve reliability .
  • Experimental validation : Correlate computational results with circular dichroism (CD) spectra or dynamic light scattering (DLS) to confirm aggregation states .
  • Error analysis : Identify force field limitations (e.g., CHARMM vs. AMBER) in molecular dynamics simulations that may skew predictions .

Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s activity?

Methodological Answer :

  • Chemical proteomics : Use affinity chromatography to pull down protein targets from cell lysates, followed by LC-MS/MS identification .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to uncover pathways modulated by the compound (e.g., unfolded protein response) .
  • Structural biology : Co-crystallize the compound with target proteins (e.g., tau or α-synuclein) for X-ray diffraction studies .

Q. How should researchers address reproducibility challenges in synthesizing and testing this compound?

Methodological Answer :

  • Open data practices : Share detailed synthetic protocols (e.g., reaction times, solvent grades) and raw spectral data via repositories like Zenodo or Figshare .
  • Collaborative validation : Partner with independent labs to replicate key findings. Use blinded analysis to minimize bias .
  • Batch-to-batch analysis : Characterize multiple synthetic batches via NMR and HPLC to ensure consistency in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.